6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one
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Overview
Description
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique bromine and chlorine substitutions, may exhibit distinct chemical and biological behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable flavonoid precursor.
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group (-OH) on the phenyl ring using reagents such as hydrogen peroxide (H2O2) or other hydroxylating agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters like temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as an anti-inflammatory or anticancer agent.
Industry: Possible use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms might enhance its binding affinity or alter its metabolic stability. Pathways involved could include:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines or enzymes like COX-2.
Anticancer Pathways: Inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Such as quercetin, kaempferol, and luteolin.
Halogenated Flavonoids: Compounds with similar halogen substitutions.
Uniqueness
6-Bromo-8-chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its specific halogenation pattern, which may confer distinct chemical reactivity and biological activity compared to other flavonoids.
Properties
Molecular Formula |
C15H8BrClO3 |
---|---|
Molecular Weight |
351.58 g/mol |
IUPAC Name |
6-bromo-8-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H8BrClO3/c16-9-5-11-13(19)7-14(20-15(11)12(17)6-9)8-1-3-10(18)4-2-8/h1-7,18H |
InChI Key |
AOVHCNYGIHRUQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Cl)O |
Origin of Product |
United States |
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